molecular formula C12H10N2O4S B591332 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid CAS No. 1231161-31-1

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid

Cat. No.: B591332
CAS No.: 1231161-31-1
M. Wt: 278.282
InChI Key: VRMDRDPNBLCOLT-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is an organic compound known for its unique structural properties and diverse applications. It is a chemical intermediate in the synthesis of various pharmaceuticals and has been the subject of extensive research due to its ability to exist in multiple crystalline polymorphic forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid typically involves a multi-step process. One common method starts with a Gewald reaction, where propionaldehyde, sulfur, and malononitrile are used to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. This intermediate is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like tetrahydrofuran and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Methyl-2-[(2-aminophenyl)amino]-3-thiophenecarboxylic Acid .

Scientific Research Applications

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific derivative and its application .

Properties

CAS No.

1231161-31-1

Molecular Formula

C12H10N2O4S

Molecular Weight

278.282

IUPAC Name

5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16)

InChI Key

VRMDRDPNBLCOLT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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